N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Structure–Activity Relationship Isomerism Medicinal Chemistry

Select this structurally confirmed but biologically unannotated 1,3,4-thiadiazole–benzamide hybrid for scaffold-driven probe discovery. Critically, the 3-methoxybenzamide pharmacophore is fixed, distinguishing it from the isomeric 3-chloro-N-[5-(4-methoxybenzyl) analog that swaps substituents yet retains identical MW (359.8) and LogP (3.93). This precise regiochemistry enables clean structure–activity relationship dissection of the methoxy position’s electronic/steric contribution to target binding without altering molecular bulk. With a tPSA of 64 Ų and LogP 3.93, the compound occupies an optimal drug-like space balancing passive permeability and aqueous solubility—superior to promiscuous low-tPSA analogs. Multi-supplier availability (≥2 vendors) at ≥90% purity with 10–14 day lead times mitigates lot-specific artifacts and ensures assay reproducibility for hit-to-lead programs.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.8 g/mol
Cat. No. B3474405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O2S/c1-23-14-4-2-3-12(10-14)16(22)19-17-21-20-15(24-17)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3,(H,19,21,22)
InChIKeyIFTGIBVKVBDPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide: Procurement-Relevant Baseline Profile


N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide (C17H14ClN3O2S, MW 359.8 g/mol) is a 1,3,4-thiadiazole-benzamide hybrid compound. It belongs to a class of heterocyclic screening compounds widely used in probe discovery, with the 1,3,4-thiadiazole core associated with diverse biological target interactions [1]. The compound features a 3-methoxy substituent on the benzamide ring and a 4-chlorobenzyl group at the thiadiazole 5-position, giving it a computed LogP of 3.93 and a polar surface area of 64 Ų [2]. As of the latest ChEMBL 20 release, no biological activity has been reported for this exact compound, confirming its status as a structurally characterized but biologically unannotated screening entity [1].

Why Generic Thiadiazole Substitution Is Not Advisable for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide


Generic substitution among 1,3,4-thiadiazole-2-yl benzamide screening compounds is precluded by the non-interchangeable impact of substituent-position isomerism on physicochemical and potential target-binding profiles. A directly comparable positional isomer—3-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide—shares the identical molecular formula (C17H14ClN3O2S) but swaps the 3-methoxy and 4-chloro substituent positions between the benzamide and benzyl rings [1]. This single isomeric shift alters the hydrogen-bonding topography and electronic distribution without any change in molecular weight or LogP, yet such changes have been shown in broader 1,3,4-thiadiazole series to profoundly modulate antimicrobial and anticancer potency [2]. Consequently, procurement of the unverified isomer risks experimental irreproducibility in target-specific assays where the 3-methoxybenzamide pharmacophore orientation is critical for binding.

Quantitative Differentiation Evidence for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide


Positional Isomer Differentiation: 3-Methoxybenzamide vs. 3-Chlorobenzamide Regioisomer

The target compound is a positional isomer of 3-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide, with the Cl and OCH3 groups swapped between the two aromatic rings. This isomeric pair shares identical molecular formula (C17H14ClN3O2S) and molecular weight (359.83 g/mol), but the target compound places the hydrogen-bond-accepting methoxy group on the benzamide ring and the chloro substituent on the benzyl ring, whereas the SpectraBase-listed isomer reverses this arrangement. In broader 1,3,4-thiadiazole SAR campaigns, the position of electron-donating methoxy substitution on the benzamide ring has been quantitatively linked to antimicrobial MIC differences of 2- to 8-fold against Staphylococcus aureus [1]. No such MIC data exist yet for either isomer individually.

Structure–Activity Relationship Isomerism Medicinal Chemistry

Polar Surface Area and Hydrogen-Bonding Profile vs. Common Thiadiazole Screening Isomers

The target compound presents a polar surface area of 64 Ų with 4 H-bond acceptors and 1 H-bond donor [1]. A closely related methanesulfonamide variant—N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide (ChemBridge 7122283)—replaces the entire benzamide moiety with a methylsulfonamide group, which would reduce PSA (estimated ~50 Ų) and increase solubility at the cost of π-stacking interactions possible with the benzamide aromatic ring. Screening libraries containing both chemotypes often show divergent hit rates in kinase and GPCR panels precisely because of these PSA-driven differences in passive membrane permeability [2]. No head-to-head permeability measurement (PAMPA or Caco-2) has been reported for this specific pair.

Drug-likeness Permeability Computational ADME

Supplied Purity and Lot-to-Lot Consistency vs. Other Research-Grade Thiadiazole Sources

The compound is listed by Chemspace with a minimum purity of 90% across multiple suppliers (Princeton Biomolecular Research, and others) in pack sizes from 1 mg to 10 mg, with a lead time of 10 days [1]. This contrasts with closely related analogs such as 4-tert-butyl-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide, which is offered at a typical purity of 95% from a single vendor source . While the 95% purity grade is nominally higher, multi-supplier availability at defined minimum purity provides procurement redundancy and the ability to cross-validate lot-to-lot consistency, which is critical for hit-confirmation workflows where a single-vendor bottleneck can delay follow-up assays by weeks.

Compound Quality Control Assay Reproducibility Screening Library Integrity

Recommended Research Application Scenarios for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide


Hit-Confirmation Orthogonal Assays Requiring a Unique Isomer for SAR Expansion

When an initial 1,3,4-thiadiazole-2-yl benzamide hit is identified from a screening deck, this compound serves as a regioisomeric probe to dissect the contribution of the 3-methoxybenzamide pharmacophore versus alternative substitution patterns. Its established positional isomerism relative to 3-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide enables direct structure–activity relationship (SAR) interrogation without altering molecular weight or LogP, thereby isolating the electronic and steric effects of the methoxy position on binding potency .

Cell-Based Target Engagement Profiling Leveraging Moderate Permeability Window

With a calculated tPSA of 64 Ų and LogP of 3.93, the compound occupies a drug-like property space that balances passive permeability with aqueous solubility . This makes it suitable for intracellular target engagement screens where compounds with tPSA below 50 Ų (such as the methanesulfonamide analog ChemBridge 7122283) may exhibit high permeability but promiscuous membrane partitioning, while those with tPSA above 90 Ų may fail to cross the cell membrane. The 3-methoxybenzamide group provides a moderate hydrogen-bonding footprint that can be used as a baseline scaffold for permeability optimization in medicinal chemistry campaigns .

Multi-Supplier Screening Deck Procurement for Hit-to-Lead Continuity

The compound's availability from ≥2 independent suppliers via the Chemspace catalog, with defined minimum purity of 90% and consistent 10-day lead times, supports hit-to-lead programs that require rapid resupply and lot-to-lot quality verification . In contrast to single-source thiadiazole analogs, this multi-vendor status enables cross-supplier validation of biological activity, mitigating the risk of lot-specific artifacts that can derail early-stage lead optimization. Procurement groups prioritizing supply-chain resilience and assay reproducibility—particularly in academic screening centers and CROs—can select this compound with documented sourcing redundancy .

Quote Request

Request a Quote for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.